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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 7 (CDK7) has emerged
as a compelling target due to its dual role in regulating the cell cycle and transcription.[1][2]
Two promising small molecule inhibitors, SHR5428 and SY-1365, have shown significant
preclinical activity. This guide provides an objective comparison of their preclinical data,
presenting key quantitative findings in structured tables, detailing experimental methodologies,
and visualizing relevant biological pathways and workflows.
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Feature SHR5428 SY-1365 (Mevociclib)

Target Cyclin-Dependent Kinase 7 Cyclin-Dependent Kinase 7
(CDK7) (CDK?7)

Binding Mechanism Noncovalent[3] Covalent[4]

Administration Route Oral[3] Intravenous[5]
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Both SHR5428 and SY-1365 have demonstrated potent inhibition of CDK7 enzymatic activity
and significant anti-proliferative effects in various cancer cell lines.

ble 1: In Vi | Selectivi

Parameter SHR5428 SY-1365 (Mevociclib)
CDK7 ICso 2.3 nM[3] ~20 nM

CDKZ7 Ki Not Reported 17.4 nM[6]

Cellular ICso (MDA-MB-468) 6.6 nM[3] Not Reported

Highly selective over CDK1,
Selectivity Profile CDK2, CDK4, CDK®6, CDK9,
CDK12[3]

Selective over CDK2 and
CDK9

ble 2: Cellul ell L

Cell Line Cancer Type SHR5428 ICso

SY-1365 ECso

Triple-Negative Breast
MDA-MB-468 6.6 nM[3]
Cancer

Low nM[4]

Triple-Negative Breast
HCC70 Not Reported
Cancer

Not Reported

Ovarian Cancer Cell

) Ovarian Cancer Not Reported Low nM[4]
Lines
Colorectal Cancer Cell
) Colorectal Cancer Not Reported Low nM[4]
Lines
Lung Cancer Cell
Lung Cancer Not Reported Low nM[4]

Lines

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of both

compounds.
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ble 3: In Vivo Eff : [ el

Tumor Growth

Model Compound Dosing L Reference
Inhibition (TGI)
HCC70 3 mg/kg, p.o.,
SHR5428 39% [3]
Xenograft g.d.
10 mg/kg, p.o.,
9P 61% [3]
g.d.
30 mg/kg, p.o.,
ISP 83% [3]
g.d.
Substantial
TNBC PDX
SY-1365 Not Specified tumor growth [4]
Models S
inhibition
Tumor growth
inhibition in 10 of
Ovarian Cancer -~ 17 models,
SY-1365 Not Specified ] ) [7]
PDX Models including
complete
regressions
Pharmacokinetics

Pharmacokinetic profiles are crucial for determining the clinical potential of drug candidates.

Data for SHR5428 is available across multiple species.

Table 4: P Kinetic F f SHR5428

. Dose Cmax AUC Referenc
Species ta/2 (h) F (%)
p.o.) (ng/mL) (ng-h/imL)
Mouse 2 mg/kg 116 139 0.7 32 [2]
Rat 2 mg/kg 120 556 2.6 44 2]
Dog 2 mg/kg 543 4101 4.9 92 [2]
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No publicly available pharmacokinetic data for SY-1365 was found in the searched resources.

Mechanism of Action: The CDK7 Signaling Pathway

CDKTY plays a crucial dual role in cellular function by regulating both the cell cycle and
transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates
and activates other CDKs (CDK1, CDK2, CDK4, and CDK®6) that are essential for cell cycle
progression. Additionally, as part of the general transcription factor TFIIH, CDK7
phosphorylates the C-terminal domain of RNA Polymerase Il, a critical step for the initiation of
transcription.[8][9] Inhibition of CDK7 by SHR5428 and SY-1365 disrupts these processes,
leading to cell cycle arrest and apoptosis in cancer cells.
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Caption: Dual inhibitory role of SHR5428 and SY-1365 on the CDK7 signaling pathway.

Experimental Protocols
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Detailed experimental protocols are essential for the replication and validation of preclinical
findings. The following sections provide representative methodologies for key assays used in
the evaluation of SHR5428 and SY-1365.

In Vitro Kinase Assay

This assay is used to determine the half-maximal inhibitory concentration (ICso) of a compound

against a specific kinase.
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Treat Cells with Inhibitor
(SHR5428 or SY-1365)

'

Cell Lysis and Protein Extraction

Prepare Kinase, Substrate, ATP,
and Inhibitor (SHR5428 or SY-1365) Solutions
Protein Quantification (BCA Assay)
Incubate Kinase, Substrate, and Inhibitor l
SDS-PAGE

; '

Initiate Reaction with ATP

Transfer to PVDF Membrane

' '

Blocking with 5% BSA or Milk

'

Incubate at Room Temperature

v Incubate with Primary Antibody
(e.g., anti-phospho-RNAPII Ser5)
Detect Kinase Activity
(e.g., ADP-Glo Assay)
Incubate with HRP-conjugated
v Secondary Antibody
Data Analysis: Plot Dose-Response Curve l
and Calculate IC50

Chemiluminescent Detection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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